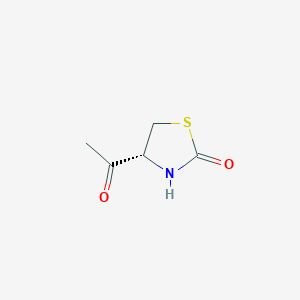
2-Thiazolidinone, 4-acetyl-, (R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is a chiral compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom The 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) compound is characterized by the presence of an acetyl group at the fourth position of the thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Thiazolidinone, 4-acetyl-, (R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another member of the thiazolidine family, known for its use in antidiabetic drugs.
4-Methylthiazolidine-2-one: Similar structure but with a methyl group instead of an acetyl group.
Thiazolidine-2-thione: Contains a sulfur atom in place of the carbonyl group.
Uniqueness
2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
特性
CAS番号 |
143397-35-7 |
|---|---|
分子式 |
C5H7NO2S |
分子量 |
145.18 g/mol |
IUPAC名 |
(4R)-4-acetyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |
InChIキー |
IQEYMJPFHFVCBW-BYPYZUCNSA-N |
SMILES |
CC(=O)C1CSC(=O)N1 |
異性体SMILES |
CC(=O)[C@@H]1CSC(=O)N1 |
正規SMILES |
CC(=O)C1CSC(=O)N1 |
同義語 |
2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















